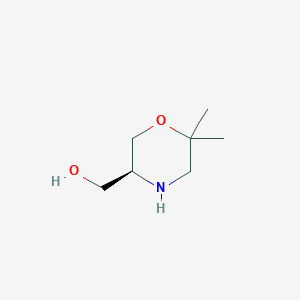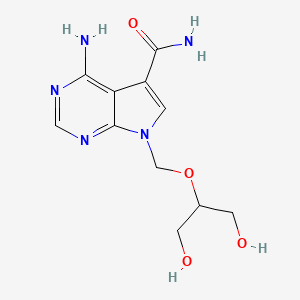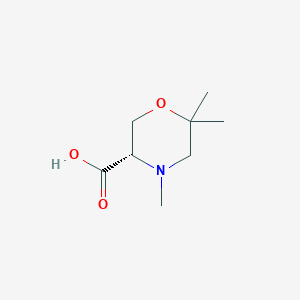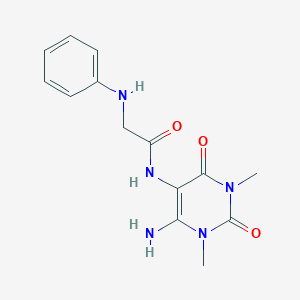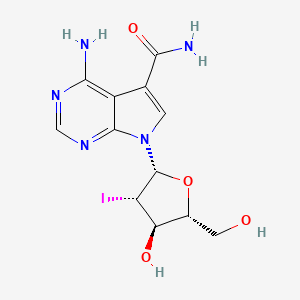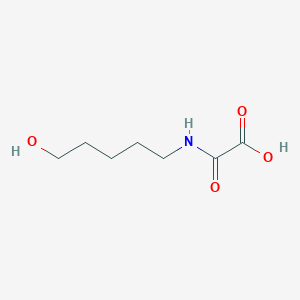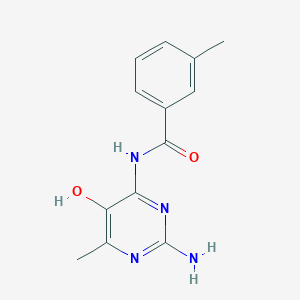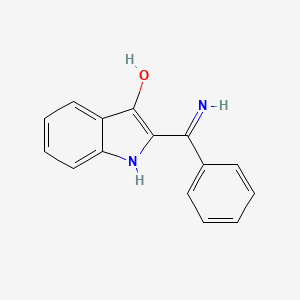![molecular formula C28H19N3 B12923462 [2,2'-Biquinolin]-4-amine, N-1-naphthalenyl- CAS No. 57115-19-2](/img/structure/B12923462.png)
[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Biquinolin]-4-amine, N-1-naphthalenyl- is an aromatic amine compound that features a biquinoline structure with an amine group at the 4-position and a naphthalenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Biquinolin]-4-amine, N-1-naphthalenyl- typically involves the following steps:
Formation of Biquinoline Core: The biquinoline core can be synthesized through a condensation reaction between 2-aminobenzaldehyde and 2-aminobenzylamine under acidic conditions.
Introduction of Amine Group: The amine group at the 4-position can be introduced via nitration followed by reduction. Nitration of the biquinoline core with nitric acid yields the nitro derivative, which is then reduced to the amine using a reducing agent such as iron and hydrochloric acid.
Attachment of Naphthalenyl Group: The final step involves the attachment of the naphthalenyl group to the nitrogen atom. This can be achieved through a nucleophilic substitution reaction using naphthalenyl halide and the amine derivative under basic conditions.
Industrial Production Methods
Industrial production of [2,2’-Biquinolin]-4-amine, N-1-naphthalenyl- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the biquinoline core, potentially yielding tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated naphthalenes and bases like sodium hydroxide are typical reagents.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-biquinoline derivatives.
Substitution: Various substituted biquinoline derivatives with different functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Biology
Biomolecular Interactions: The compound’s ability to bind to proteins and nucleic acids makes it useful in studying biomolecular interactions.
Medicine
Drug Development: Its structural properties are explored for the development of novel therapeutic agents, particularly in cancer research.
Industry
Dye Synthesis: The compound is used in the production of azo dyes, which are important in textile and printing industries.
類似化合物との比較
Similar Compounds
N-Phenylnaphthalen-1-amine: An aromatic amine with a similar structure but different binding affinities and applications.
N-(1-Naphthyl)ethylenediamine: Another naphthalenyl derivative with distinct chemical properties and uses.
Uniqueness
Structural Features: The biquinoline core and the specific positioning of the amine and naphthalenyl groups confer unique electronic and steric properties.
Applications: Its versatility in various scientific fields, from catalysis to drug development, sets it apart from other similar compounds.
特性
| 57115-19-2 | |
分子式 |
C28H19N3 |
分子量 |
397.5 g/mol |
IUPAC名 |
N-naphthalen-1-yl-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C28H19N3/c1-3-11-21-19(8-1)10-7-15-24(21)30-27-18-28(31-25-14-6-4-12-22(25)27)26-17-16-20-9-2-5-13-23(20)29-26/h1-18H,(H,30,31) |
InChIキー |
HIDDFHUIMLLNEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=NC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
